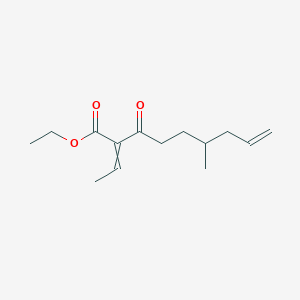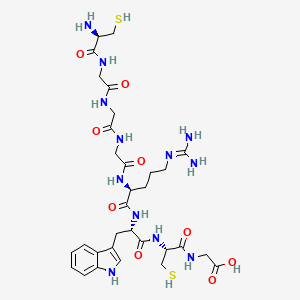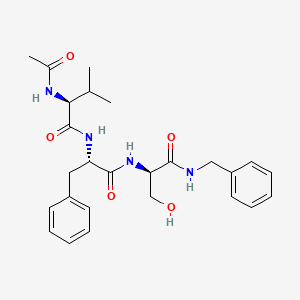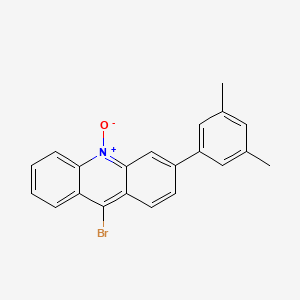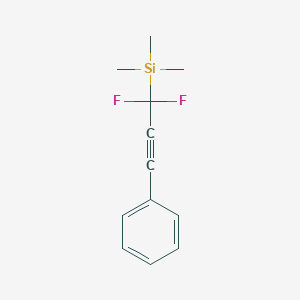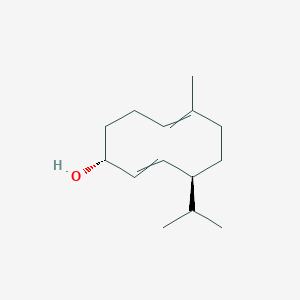
(1R,4S)-7-Methyl-4-(propan-2-yl)cyclodeca-2,7-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4S)-7-Methyl-4-(propan-2-yl)cyclodeca-2,7-dien-1-ol: is an organic compound with a unique structure characterized by a cyclodecane ring with two double bonds and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-7-Methyl-4-(propan-2-yl)cyclodeca-2,7-dien-1-ol typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the cyclodecane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of double bonds: This step may involve dehydrogenation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes may be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
(1R,4S)-7-Methyl-4-(propan-2-yl)cyclodeca-2,7-dien-1-ol: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form a saturated cyclodecane ring.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated cyclodecane derivatives.
Substitution: Formation of halogenated cyclodecane derivatives.
Scientific Research Applications
(1R,4S)-7-Methyl-4-(propan-2-yl)cyclodeca-2,7-dien-1-ol: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (1R,4S)-7-Methyl-4-(propan-2-yl)cyclodeca-2,7-dien-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
(1R,4S)-7-Methyl-4-(propan-2-yl)cyclodeca-2,7-dien-1-ol: can be compared with other similar compounds, such as:
Cyclodecane derivatives: Compounds with similar ring structures but different functional groups.
Terpenoids: Compounds with similar structural motifs and biological activities.
Uniqueness
The uniqueness of This compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
854985-20-9 |
|---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
(1R,4S)-7-methyl-4-propan-2-ylcyclodeca-2,7-dien-1-ol |
InChI |
InChI=1S/C14H24O/c1-11(2)13-8-7-12(3)5-4-6-14(15)10-9-13/h5,9-11,13-15H,4,6-8H2,1-3H3/t13-,14-/m1/s1 |
InChI Key |
DNSGFJAHEQLNIK-ZIAGYGMSSA-N |
Isomeric SMILES |
CC1=CCC[C@H](C=C[C@@H](CC1)C(C)C)O |
Canonical SMILES |
CC1=CCCC(C=CC(CC1)C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


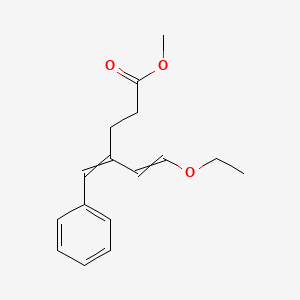
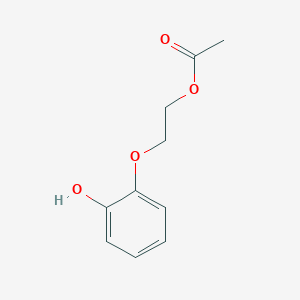
![2-[2-(2-Methylpropoxy)ethoxy]ethanol;phosphoric acid](/img/structure/B14193694.png)
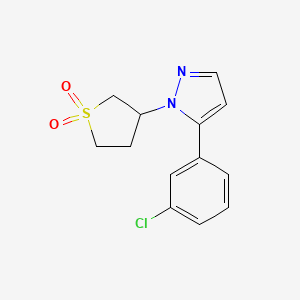
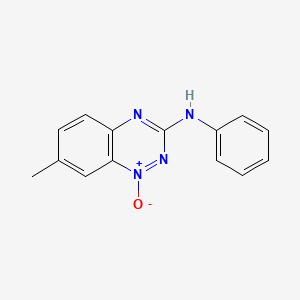
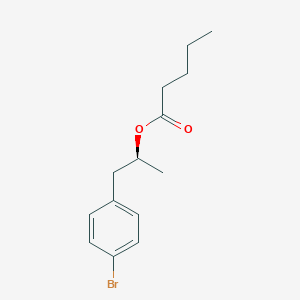
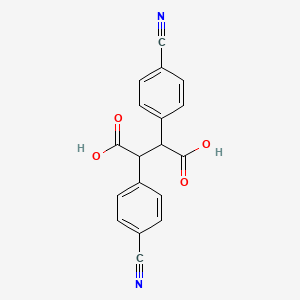
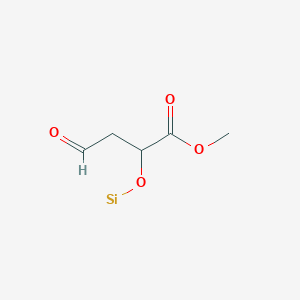
![1,5-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14193737.png)
